molecular formula C23H23ClN4OS B4787375 6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

Cat. No.: B4787375
M. Wt: 439.0 g/mol
InChI Key: DPPVKZDTSMTKKD-UHFFFAOYSA-N
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Description

6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one is a complex organic compound with a unique structure that combines a quinoline core with a triazole ring and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.

    Substitution Reactions: The chloro, ethyl, and methylpropyl groups are introduced through various substitution reactions, often involving halogenation and alkylation steps.

    Thioether Formation: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: Its unique structure may lend itself to applications in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and quinoline core are known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-ethyl-2-methyl-4-phenylquinoline: Similar quinoline core but lacks the triazole ring and sulfanyl group.

    4-phenylquinolin-2(1H)-one: Lacks the chloro, triazole, and sulfanyl substituents.

    3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one: Similar structure but without the chloro substituent.

Uniqueness

The presence of both the triazole ring and the sulfanyl group in 6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one makes it unique compared to other similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-3-[[4-ethyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4OS/c1-4-28-19(12-14(2)3)26-27-23(28)30-21-20(15-8-6-5-7-9-15)17-13-16(24)10-11-18(17)25-22(21)29/h5-11,13-14H,4,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPVKZDTSMTKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one
Reactant of Route 2
6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one
Reactant of Route 3
6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one
Reactant of Route 4
6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

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